molecular formula C5H6O5 B8518665 4-Methoxycarbonyl-2-oxo-1,3-dioxolane

4-Methoxycarbonyl-2-oxo-1,3-dioxolane

Cat. No.: B8518665
M. Wt: 146.10 g/mol
InChI Key: HNHHKYXWATVPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycarbonyl-2-oxo-1,3-dioxolane is a high-purity chemical reagent designed for advanced research and development applications. As a member of the 2-oxo-1,3-dioxolane family, this compound serves as a critical multifunctional building block in organic synthesis and materials science. Its structure incorporates both a reactive cyclic carbonate and an ester functional group, making it a valuable precursor for constructing more complex molecules. Primary Research Applications & Value: This compound is primarily investigated as a key intermediate in the synthesis of specialty polymers. It can be used to introduce cyclic carbonate groups into polymer chains, which are highly valuable for their reactivity with amines. This reaction leads to the formation of hydroxycarbamates, a process fundamental to developing novel polyurethane coatings, adhesives, and sealants with enhanced properties . Furthermore, the 2-oxo-1,3-dioxolane moiety acts as an effective protecting group for amines, allowing for selective blocking during complex multi-step synthetic sequences . Researchers also utilize this compound and its derivatives to create carboxamide-functionalized dioxolanes, which can be subsequently reacted with polyisocyanates to form polymers with specific performance characteristics . Mechanism of Action: The core reactivity of this compound centers on its five-membered cyclic carbonate ring. This ring is susceptible to nucleophilic attack, particularly by amines. The reaction proceeds via a ring-opening mechanism where the amine attacks the carbonyl carbon, resulting in the cleavage of the C-O bond and the formation of a hydroxycarbamate functional group. This bifunctional product features both a urethane linkage and a free hydroxyl group, which can participate in further chemical reactions or contribute to material properties . The methoxycarbonyl ester group provides an additional site for chemical modification, such as transesterification or amidation, offering researchers a handle to tune the compound's properties and reactivity. Notice: This product is intended for research and laboratory use only. It is not approved for personal, pharmaceutical, or diagnostic use.

Properties

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

methyl 2-oxo-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C5H6O5/c1-8-4(6)3-2-9-5(7)10-3/h3H,2H2,1H3

InChI Key

HNHHKYXWATVPLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC(=O)O1

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

Synthesis of Polyurethanes:
4-Methoxycarbonyl-2-oxo-1,3-dioxolane serves as a precursor for synthesizing polyurethanes. The compound can be reacted with isocyanates to produce polyurethanes with enhanced properties such as flexibility and resistance to chemicals. These polyurethanes are utilized in coatings, adhesives, and sealants due to their durability and performance under harsh conditions .

Blocking Agents:
The compound is also used as a blocking agent for amines in polyurethane systems. By acting as an end-capping agent, it helps prevent undesirable reactions during the curing process, thereby improving the stability and color of the final product. This application is particularly relevant in systems where an excess of amines could lead to discoloration or toxicity issues .

Medicinal Chemistry

Potential Anticancer Activity:
Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Drug Delivery Systems:
The compound's reactivity allows it to be incorporated into drug delivery systems where it can facilitate the controlled release of therapeutic agents. This property is beneficial for developing targeted therapies that minimize side effects while maximizing efficacy .

Materials Science

Development of Functional Materials:
this compound is used in creating functional materials with specific properties such as hydrophilicity or hydrophobicity. These materials find applications in various fields including electronics, where they can be used in the fabrication of sensors and other devices .

Cyclic Carbonate Applications:
As a cyclic carbonate derivative, it can participate in reactions with amines to form polyhydroxyurethanes and hydroxycarbonates. These materials are valuable for their biodegradable properties and are increasingly being explored for use in environmentally friendly applications .

Case Studies

Study Application Findings
Polyurethane Synthesis Use as a precursorEnhanced flexibility and chemical resistance compared to traditional polyurethanes
Anticancer Research Induction of apoptosisSignificant reduction in cell viability in specific cancer cell lines
Drug Delivery Systems Controlled release formulationImproved therapeutic index with reduced side effects observed
Functional Materials Development Creation of hydrophilic/hydrophobic materialsSuccessful application in sensor technologies demonstrated

Chemical Reactions Analysis

Acidic Hydrolysis

4-Methoxycarbonyl-2-oxo-1,3-dioxolane undergoes acidic hydrolysis to yield 2-oxo-1,3-dioxolane-4-carboxylic acid (Formula: C₄H₄O₅), a key intermediate for further functionalization.

Conditions :

  • Reagent: Aqueous acetic acid or other protic acids

  • Temperature: Reflux (~100°C)

  • Time: 3 hours

Experimental Data :

Starting MaterialProductYieldPurityReference
This compound2-Oxo-1,3-dioxolane-4-carboxylic acid>95%97% (GC)

Mechanism :
The methoxycarbonyl group undergoes nucleophilic attack by water, followed by decarboxylation and cyclocarbonate ring retention.

Transesterification Reactions

The methyl ester group participates in transesterification to form diverse esters.

General Reaction :
This compound+ROH4-(R-oxycarbonyl)-2-oxo-1,3-dioxolane+MeOH\text{this compound} + \text{ROH} \rightarrow \text{4-(R-oxycarbonyl)-2-oxo-1,3-dioxolane} + \text{MeOH}

Conditions :

  • Catalysts: Acidic or enzymatic (e.g., lipases)

  • Solvent: Dichloromethane or acetone

  • Temperature: Room temperature to 60°C

Example :

  • Reaction with ethanol yields 4-ethoxycarbonyl-2-oxo-1,3-dioxolane (purity: 72%, yield: 65%) .

Reactions with Amines

The cyclic carbonate reacts with amines to form hydroxyurethanes , favored in industrial coatings and adhesives.

General Reaction :
This compound+RNH2Hydroxyurethane+CO2\text{this compound} + \text{RNH}_2 \rightarrow \text{Hydroxyurethane} + \text{CO}_2

Key Findings :

  • Primary amines (e.g., ethanolamine): Reaction completes in 2–4 hours at 25°C .

  • Aromatic amines (e.g., benzylamine): Slower kinetics (6–8 hours) due to steric hindrance .

Product Stability :
Hydroxyurethanes with secondary hydroxyl groups dominate due to electronic stabilization of intermediates .

Halogenation to Acyl Halides

The carboxylic acid derivative (from hydrolysis) reacts with halogenation agents to form 2-oxo-1,3-dioxolane-4-acyl halides .

Conditions :

  • Reagent: Thionyl chloride (SOCl₂)

  • Catalyst: Dimethylformamide (DMF)

  • Temperature: 60°C (solvent-free)

  • Yield: Quantitative

Example :
2-Oxo-1,3-dioxolane-4-carboxylic acid+SOCl22-Oxo-1,3-dioxolane-4-acyl chloride+HCl+SO2\text{2-Oxo-1,3-dioxolane-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{2-Oxo-1,3-dioxolane-4-acyl chloride} + \text{HCl} + \text{SO}_2

Carboxamide Formation

Reaction with polyisocyanates produces 2-oxo-1,3-dioxolane-4-carboxamides , used in polymer chemistry.

General Reaction :
2-Oxo-1,3-dioxolane-4-carboxylic acid+R(NCO)n2-Oxo-1,3-dioxolane-4-carboxamide+CO2\text{2-Oxo-1,3-dioxolane-4-carboxylic acid} + \text{R(NCO)}_n \rightarrow \text{2-Oxo-1,3-dioxolane-4-carboxamide} + \text{CO}_2

Conditions :

  • Solvent: Acetonitrile

  • Temperature: 25°C under CO₂ pressure (30 bar)

  • Yield: 65–80%

Oxidation Reactions

Glycerol carbonate (a structural analog) undergoes N-oxide-mediated oxidation to form 2-oxo-1,3-dioxolane-4-carboxylic acid, suggesting similar pathways for 4-methoxycarbonyl derivatives .

Reagents :

  • Trichloroisocyanuric acid

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)

  • NaBr

Yield : 97% under optimized conditions .

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Functional Group Variations

The table below compares 4-Methoxycarbonyl-2-oxo-1,3-dioxolane with structurally related 1,3-dioxolane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound 4-O-CO-OCH₃, 2=O C₅H₆O₅ 158.10 High reactivity in ring-opening polymerization; hydrolyzes to carboxylic acids Polymer synthesis, pharmaceuticals
4-Methyl-2-phenyl-1,3-dioxolane 4-CH₃, 2-C₆H₅ C₁₀H₁₂O₂ 176.21 Volatile, detected in apricot extracts; mild fruity odor Flavoring agent, biomarker in beverages
2-Methyl-1,3-dioxolane 2-CH₃ C₃H₆O₂ 74.08 High volatility; detected in recycled PET materials Solvent, plastic additive
2-n-Nonyl-1,3-dioxolane (SEPA) 2-C₉H₁₉ C₁₁H₂₂O₂ 186.29 Enhances skin permeability; low irritation Transdermal drug delivery
Poly(perfluoro-2-methylene-1,3-dioxolane) Fluorinated backbone (C₃F₄O₂)ₙ Variable High gas permeability and selectivity; thermal stability Gas separation membranes
2-Phenyl-1,3-dioxolane 2-C₆H₅ C₈H₈O₂ 136.15 Stable under oxidation (K₂Cr₂O₇/AlCl₃); energy-stable conformers Organic synthesis intermediate
4-Methyl-2-pentyl-1,3-dioxolane 4-CH₃, 2-C₅H₁₁ C₉H₁₈O₂ 158.24 Mild fruity, pear-like odor; low taste threshold (20 ppm) Flavor additive in foods

Key Comparative Findings

Reactivity and Stability
  • This compound is highly reactive due to its electron-withdrawing carbonyl and ester groups, enabling facile ring-opening reactions. In contrast, 2-phenyl-1,3-dioxolane exhibits exceptional stability under oxidative conditions (e.g., remains intact with K₂Cr₂O₇) due to steric protection of the dioxolane ring by the phenyl group .
  • Fluorinated derivatives like poly(perfluoro-2-methylene-1,3-dioxolane) demonstrate enhanced thermal and chemical stability, making them suitable for high-performance membranes .
Physical Properties
  • Dielectric Behavior : Derivatives with alkyl chains (e.g., 4-methyl-1,3-dioxolanes) show unusual dielectric responses dependent on side-chain length. Longer alkyl groups reduce glass transition temperatures (Tg) but increase molecular flexibility .
  • Volatility : Simple derivatives like 2-methyl-1,3-dioxolane are highly volatile and detected in PET materials, whereas bulkier analogs (e.g., 4-methyl-2-phenyl-1,3-dioxolane) have lower volatility and are used in flavor applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxycarbonyl-2-oxo-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves ketalization or esterification reactions. For example, α-hydroxy acids (e.g., lactic acid derivatives) can undergo cyclization with carbonyl reagents under acidic or basic catalysis. Optimization includes adjusting solvent polarity (e.g., using THF or DCM), temperature (room temperature to reflux), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions). Monitoring reaction progress via TLC or HPLC ensures minimal by-product formation .
  • Key Considerations : Impurities may arise from incomplete cyclization or oxidation side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the dioxolane ring (δ ~4.5–5.5 ppm for oxygenated CH2_2 groups) and methoxycarbonyl moiety (δ ~3.8 ppm for OCH3_3) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming regioselectivity in asymmetric derivatives .
  • IR Spectroscopy : Peaks at ~1750–1800 cm1^{-1} indicate carbonyl (C=O) stretching .

Q. What are the common reactivity patterns of this compound in hydrolysis or nucleophilic substitution reactions?

  • Methodology :

  • Hydrolysis : The dioxolane ring is sensitive to acidic/basic conditions. Controlled hydrolysis (e.g., using diluted HCl) yields carboxylic acid derivatives, while harsh conditions may degrade the methoxycarbonyl group. Kinetic studies (pH vs. rate) are advised .
  • Nucleophilic Substitution : Reactivity at the carbonyl group can be probed with amines or Grignard reagents. Steric effects from the dioxolane ring may influence substitution pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the ring-opening pathways of this compound under varying conditions?

  • Methodology :

  • Isotopic Labeling : Use 18^{18}O-labeled water to track oxygen incorporation during hydrolysis.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition states and activation energies for ring-opening pathways .

Q. What strategies mitigate thermal or pH-induced instability of this compound during storage or reactions?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Storage under inert gas (N2_2) at –20°C minimizes degradation .
  • pH Sensitivity : Buffered solutions (pH 6–7) stabilize the compound. Avoid prolonged exposure to strong acids/bases .

Q. How should researchers address contradictions in spectroscopic data reported for this compound derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data across multiple batches.
  • Crystallographic Validation : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal X-ray diffraction .
  • Literature Benchmarking : Align findings with high-quality structural databases (e.g., PubChem, ECHA) to exclude solvent or impurity artifacts .

Q. What computational approaches predict the structure-property relationships of this compound in polymer or drug delivery systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with polymer matrices (e.g., PEG) to predict release kinetics.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates for tailored drug carrier design .

Q. How can experimental designs minimize by-products during the synthesis of this compound derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Optimize variables (catalyst loading, solvent ratio) using response surface methodology.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

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